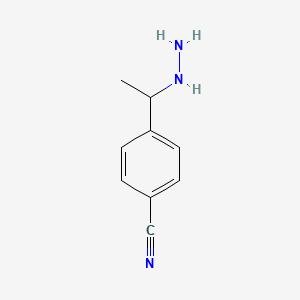

4-(1-Hydrazinylethyl)benzonitrile

Beschreibung

4-(1-Hydrazinylethyl)benzonitrile is a benzonitrile derivative featuring a hydrazinyl ethyl group (–CH₂–NH–NH₂) at the para position of the aromatic ring. The hydrazinyl group confers nucleophilic and coordinating properties, enabling participation in condensation reactions, metal complexation, and heterocycle synthesis.

Eigenschaften

CAS-Nummer |

1016536-08-5 |

|---|---|

Molekularformel |

C9H11N3 |

Molekulargewicht |

161.2 g/mol |

IUPAC-Name |

4-(1-hydrazinylethyl)benzonitrile |

InChI |

InChI=1S/C9H11N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5,7,12H,11H2,1H3 |

InChI-Schlüssel |

FCYXPKXBKLFIAO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C#N)NN |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C#N)NN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-(1-Hydrazinylethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis routes, and applications.

Hydrazine-Functionalized Benzonitriles

- 4-Cyanophenylhydrazine Hydrochloride (C₇H₇N₃·HCl): Structure: A simpler analog with a hydrazine group directly attached to the benzonitrile ring. Synthesis: Typically prepared via nucleophilic substitution or diazotization reactions. Applications: Used as a precursor for heterocycles (e.g., triazoles, tetrazines) and bioactive molecules . Key Difference: Lacks the ethyl spacer in this compound, reducing steric bulk and altering reactivity.

Triazole-Substituted Benzonitriles

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (C₁₀H₈N₄): Structure: Features a triazole ring linked via a methyl group to the benzonitrile core. Synthesis: Achieved through nucleophilic substitution or cycloaddition reactions (e.g., using 4-(aminomethyl)benzonitrile as a precursor) . Applications: Intermediate in Letrozole synthesis (antineoplastic agent) . Comparison: The triazole group enhances metabolic stability compared to the hydrazinyl group, making it more suitable for drug development.

Imidazole- and Thiazole-Substituted Benzonitriles

- 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (C₁₁H₉BrN₃):

- 4-(2-Phenylthiazol-4-yl)benzonitrile (C₁₆H₁₁N₂S):

- Structure : Thiazole ring fused with a phenyl group.

- Synthesis : Formed via Hantzsch condensation between thiobenzamide and 4-(2-bromoacetyl)benzonitrile .

- Applications : Studied as a sortase A inhibitor (antimicrobial target) .

- Key Difference : Thiazole/imidazole substituents introduce aromaticity and π-stacking capabilities, enhancing binding to biological targets.

Oxadiazole-Substituted Benzonitriles

- 4-{1-[(5-[2,3-Dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl)-5-nitro-1H-benzimidazol-2-yl}benzonitrile: Structure: Combines benzimidazole, oxadiazole, and benzonitrile moieties. Synthesis: Multi-step protocol involving Hantzsch condensation and cyclization . Applications: Evaluated for anti-inflammatory and anticancer activities . Comparison: The oxadiazole group improves thermal stability and electron-withdrawing effects, modulating electronic properties.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.